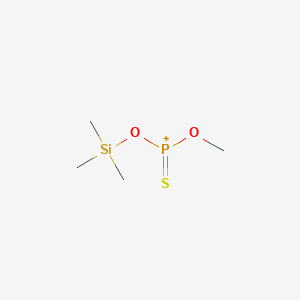
5,5-Dimethyl-3-sulfanylidene-2,4-dioxa-3-phosphonia-5-silahexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-sulfanylidene-2,4-dioxa-3-phosphonia-5-silahexane: is a compound with a fascinating structure. It belongs to the class of cycloalkanes , which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. In this case, the carbon atoms form a ring, resulting in a unique molecular arrangement .
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is to start with a suitable precursor containing silicon, sulfur, and oxygen atoms. The exact synthetic route may vary, but it typically includes reactions like nucleophilic substitution, cyclization, and oxidation.
Reaction Conditions::Nucleophilic Substitution: Introducing the sulfur and phosphorus atoms can be achieved through nucleophilic substitution reactions. For example, reacting a suitable silicon-containing compound with a thiol (R-SH) or a phosphine (R-PH3) can lead to the desired product.
Cyclization: The cyclization step forms the six-membered ring. Conditions such as elevated temperature and the presence of a Lewis acid catalyst (e.g., BF3) are often employed.
Oxidation: To introduce the oxygen atom, oxidation reactions using reagents like hydrogen peroxide (H2O2) or peracids may be necessary.
Industrial Production:: While industrial-scale production methods for this specific compound might not be well-documented, research laboratories can synthesize it for scientific investigations.
Analyse Des Réactions Chimiques
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus atom with other functional groups.
Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., peroxyacetic acid).
Substitution: Thiol (R-SH), phosphine (R-PH3).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may lead to sulfoxides or sulfones, while substitution can yield various derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: Due to its silicon and sulfur content.
Biological Studies: Investigating its interactions with biomolecules.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular components, possibly affecting metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, it’s essential to explore related structures in the literature to highlight its uniqueness.
Propriétés
Numéro CAS |
104971-49-5 |
|---|---|
Formule moléculaire |
C4H12O2PSSi+ |
Poids moléculaire |
183.26 g/mol |
Nom IUPAC |
methoxy-sulfanylidene-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C4H12O2PSSi/c1-5-7(8)6-9(2,3)4/h1-4H3/q+1 |
Clé InChI |
LFJPINGDTBHYSA-UHFFFAOYSA-N |
SMILES canonique |
CO[P+](=S)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
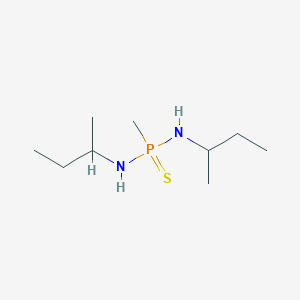
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

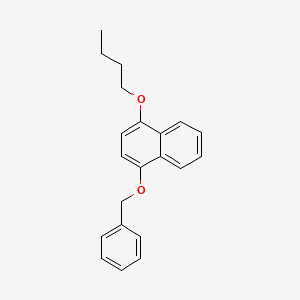

![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
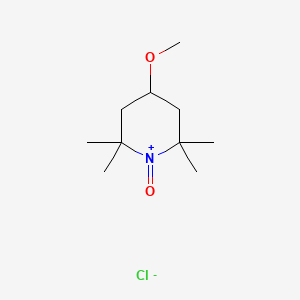
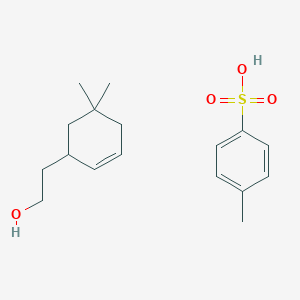

![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)

